(E)-N'-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Description

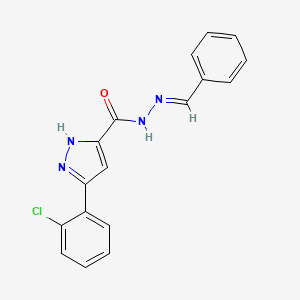

(E)-N'-Benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide (CAS: 1284276-73-8) is a pyrazole-carbohydrazide derivative featuring:

- Benzylidene group: A planar aromatic Schiff base moiety.

- 2-Chlorophenyl substituent: Positioned at the pyrazole ring’s 3rd carbon, introducing steric bulk and electron-withdrawing effects.

- Carbohydrazide linkage: Connects the pyrazole core to the benzylidene group, enabling hydrogen bonding and conformational flexibility.

This compound belongs to a class of hydrazone derivatives known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structural features are critical for molecular interactions in biological systems.

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-3-(2-chlorophenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O/c18-14-9-5-4-8-13(14)15-10-16(21-20-15)17(23)22-19-11-12-6-2-1-3-7-12/h1-11H,(H,20,21)(H,22,23)/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXXEPVWBCDEBC-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that (E)-N'-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide exhibits notable anti-inflammatory and analgesic properties. Preliminary studies suggest that compounds with similar structures can effectively modulate inflammatory pathways by interacting with cyclooxygenase enzymes, which are critical targets in inflammation.

Table 1: Comparison of Biological Activities of Related Pyrazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N'-Benzylidene-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | Similar pyrazole structure; different phenyl substitution | Antioxidant, anti-inflammatory |

| N'-Benzylidene-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide | Contains dichloro substitution | Potentially enhanced biological activity |

| N'-Benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazides | Different heterocyclic structure; similar hydrazone linkage | Antioxidant, anti-inflammatory |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong efficacy, making it a candidate for further development as an antimicrobial agent .

Case Study: Antimicrobial Evaluation

In vitro studies demonstrated that derivatives of pyrazoles, including this compound, exhibited MIC values ranging from 0.22 to 0.25 μg/mL against selected pathogens, highlighting their potential in treating infections caused by resistant strains .

Mechanistic Insights

Molecular docking studies suggest that this compound interacts effectively with cyclooxygenase enzymes, which play a pivotal role in the inflammatory response. Understanding these interactions is crucial for optimizing the pharmacological properties of this compound and developing targeted therapies.

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzylidene Group

(a) Halogenation Patterns

- (E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC): Features a 2,4-dichlorobenzylidene group, enhancing electron-withdrawing effects compared to the mono-chlorinated benzylidene in the target compound. Exhibits stronger intermolecular interactions (e.g., Cl···Cl halogen bonds) in crystallographic studies, leading to denser packing . DFT Calculations: Higher dipole moment (6.12 D in gas phase) than analogs with methoxy or dimethylamino substituents, suggesting greater polarity .

- N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide: Incorporates a bromine atom and hydroxyl group on the benzylidene ring.

(b) Electron-Donating Groups

Pyrazole Core Modifications

3-(2-Thienyl)-N′-[(E)-1-(2-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide :

3-(4-((2-Chlorobenzyl)oxy)phenyl)-N′-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide :

Structural and Computational Insights

- Crystallographic Data: E-DPPC crystallizes in the monoclinic P2₁/c space group with a dihedral angle of 15.2° between pyrazole and benzylidene planes, indicating moderate conjugation . Compounds with hydroxyl groups (e.g., ) show intramolecular O-H···N hydrogen bonds, stabilizing the (E)-configuration .

DFT Analysis :

Biological Activity

(E)-N'-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C17H13ClN4O

- Molar Mass : 324.76 g/mol

- CAS Number : 1284276-73-8

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, leading to apoptosis in cancer cells and modulation of inflammatory pathways. The compound's structure allows it to act as a hydrazone, which is known for its ability to form complexes with metal ions and interact with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness at lower concentrations against specific cancer types.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 2: Inhibition of COX Enzymes

These results suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.

Case Studies and Research Findings

Several case studies have been published focusing on the synthesis and evaluation of pyrazole derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and assessed their biological activities, revealing that compounds similar to this compound exhibited promising results against multiple cancer cell lines .

- Mechanistic Studies : Research investigating the mechanism of action indicated that these compounds induce apoptosis through caspase activation pathways, leading to programmed cell death in tumor cells .

- Comparative Studies : Comparative studies with other known anticancer agents showed that this compound had superior activity against certain resistant cancer cell lines, suggesting its potential as a novel therapeutic agent .

Q & A

Basic: What synthetic routes are commonly employed for preparing (E)-N'-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide derivatives, and what critical parameters influence reaction yields?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation between a pyrazole-3-carbohydrazide core and substituted benzaldehyde derivatives. Key steps include:

- Hydrazide formation : Reacting 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux in ethanol.

- Schiff base formation : Condensing the hydrazide with 2-chlorobenzaldehyde in acidic or neutral conditions (e.g., glacial acetic acid or ethanol with catalytic HCl).

Critical parameters : - Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove byproducts.

- Temperature : Optimized at 60–80°C to balance yield and side reactions.

- Catalysts : Acidic conditions (e.g., acetic acid) improve imine bond formation .

Basic: Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

Methodological Answer:

- FT-IR : Validates the presence of C=O (1650–1680 cm⁻¹) and C=N (1590–1620 cm⁻¹) bonds.

- ¹H/¹³C NMR : Assigns protons and carbons, with pyrazole ring protons typically appearing at δ 6.5–7.5 ppm.

- ESI-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Single-crystal X-ray diffraction (SC-XRD) : Resolves 3D geometry and intermolecular interactions (e.g., hydrogen bonds). SHELXL/SHELXS software is used for refinement, with R-factor thresholds < 0.05 ensuring accuracy .

Advanced: How do density functional theory (DFT) calculations enhance the understanding of electronic and structural properties, and what methodological considerations are critical for accurate modeling?

Methodological Answer:

DFT studies (e.g., B3LYP/6-311G**) provide insights into:

- Electrostatic potential maps : Identifying nucleophilic/electrophilic regions.

- Frontier molecular orbitals (FMOs) : Predicting reactivity via HOMO-LUMO gaps.

Key considerations : - Solvent effects : Use of implicit solvent models (e.g., IEFPCM) to simulate aqueous environments.

- Basis set selection : Larger basis sets (e.g., 6-311++G**) improve accuracy but increase computational cost.

- Vibrational frequency scaling : Adjusting calculated IR frequencies by 0.96–0.98 to match experimental data .

Advanced: What contradictions exist in reported bioactivity data for structurally similar pyrazole-3-carbohydrazide derivatives, and how can researchers resolve these discrepancies?

Methodological Answer:

Contradictions arise from:

- Substituent effects : For example, 3-(4-bromophenyl) analogs (IC₅₀ = 0.15 µg/mL against S. aureus DNA gyrase) show higher potency than 2-chlorophenyl derivatives due to enhanced halogen bonding .

- Assay variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) or endpoint measurements (e.g., MIC vs. IC₅₀).

Resolution strategies : - Standardized protocols : Use common reference strains (e.g., S. aureus ATCC 25923).

- Dose-response curves : Validate activity across multiple concentrations to account for experimental noise .

Advanced: How can molecular docking simulations be optimized to predict the binding affinity of this compound against enzymatic targets like DNA gyrase or ER aminopeptidases?

Methodological Answer:

- Protein preparation : Use tools like AutoDock Tools to add hydrogens and assign charges (e.g., Gasteiger-Marsili).

- Grid box settings : Center the box on the active site (e.g., DNA gyrase ATP-binding pocket) with dimensions 60 × 60 × 60 ų.

- Docking validation : Compare results with co-crystallized ligands (RMSD < 2.0 Å).

- Scoring functions : Use hybrid methods (e.g., MM-GBSA) to refine affinity predictions. Studies show that 3-(2-chlorophenyl) derivatives form stable π-π interactions with Tyr109 of ER aminopeptidase 1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.